molecular formula C67H118N26O17 B137793 H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH CAS No. 136795-05-6

H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH

Cat. No. B137793
M. Wt: 1559.8 g/mol
InChI Key: JLTBKSGYPRXXGI-WMJPZMSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This peptide is a complex molecule with the molecular formula C93H159N35O25 . It is composed of several amino acids linked together in a specific sequence. The peptide sequence is Arginine (Arg or R), Phenylalanine (Phe or F), Alanine (Ala or A), Arginine (Arg or R), Lysine (Lys or K), Glycine (Gly or G), Serine (Ser or S), Leucine (Leu or L), Arginine (Arg or R), Glutamine (Gln or Q), Lysine (Lys or K), Asparagine (Asn or N), and Valine (Val or V) .


Synthesis Analysis

The synthesis of such a peptide would typically involve solid-phase peptide synthesis (SPPS), a method where the peptide chain is assembled step-by-step, one amino acid at a time. The process starts from the C-terminus and proceeds to the N-terminus. Each step involves coupling the next amino acid and deprotecting the N-terminus of the newly added amino acid .

Scientific Research Applications

1. Role in Major Histocompatibility Complex

Research into the amino-terminal residues of murine histocompatibility antigens, specifically the H-2Kb glycoprotein, has identified sequences that resemble parts of the H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH structure. These sequences are crucial for understanding the primary structure of murine histocompatibility antigens, which play a significant role in immune response and organ transplant compatibility (Uehara et al., 1980).

2. Implications in Growth Hormone-Releasing Factors

A study on a human pancreatic tumor that caused acromegaly revealed a peptide with growth hormone-releasing activity. The primary structure of this tumor-derived peptide shares similarities with the structure of H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH. Understanding these sequences contributes to the knowledge of growth hormone regulation and its related disorders (Guillemin et al., 1982).

3. Insights into Human Tumor Derived Angiogenin

A study on the amino acid sequence and disulfide bond pairing of human tumor-derived angiogenin revealed sequences partially similar to H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH. This research provides valuable insights into tumor angiogenesis factors, contributing to the understanding of cancer growth and potential therapeutic targets (Strydom et al., 1985).

4. Contributions to Understanding Hormonal Regulation

Research on human chorionic gonadotropin (hCG) has determined the amino acid sequences of both the alpha and beta subunits, which include sequences resembling parts of H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH. These findings are critical for understanding the molecular biology of hCG, a hormone essential in pregnancy and reproductive health (Morgan et al., 1975).

properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTBKSGYPRXXGI-WMJPZMSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H118N26O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1559.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Ser25] Protein Kinase C (19-31)

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